molecular formula C19H17ClN2S B12707130 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- CAS No. 137052-87-0

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)-

Cat. No.: B12707130
CAS No.: 137052-87-0
M. Wt: 340.9 g/mol
InChI Key: LDNAQFNCPJRMBM-UHFFFAOYSA-N
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Description

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes fused rings of cyclopentane, thiophene, pyrrole, and diazepine. The presence of a chlorophenyl group adds to its chemical diversity and potential reactivity. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- involves multiple steps. One common approach is the cyclization of thiophene derivatives with appropriate reagents. For instance, the reaction of thiophene-2-carboxamides with formic acid or triethyl orthoformate can yield thieno[3,2-d]pyrimidin-4-ones . Further cyclization and functionalization steps are required to introduce the pyrrolo and diazepine rings, as well as the chlorophenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine: Shares the thiophene and pyrimidine rings but lacks the pyrrolo and diazepine rings.

    Thieno[3,4-b]pyridine: Contains the thiophene and pyridine rings but differs in the arrangement of the fused rings.

Uniqueness

4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-chlorophenyl)- is unique due to its combination of fused rings and the presence of a chlorophenyl group

Properties

CAS No.

137052-87-0

Molecular Formula

C19H17ClN2S

Molecular Weight

340.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene

InChI

InChI=1S/C19H17ClN2S/c20-13-8-6-12(7-9-13)18-16-4-2-10-22(16)19-15(11-21-18)14-3-1-5-17(14)23-19/h2,4,6-10,18,21H,1,3,5,11H2

InChI Key

LDNAQFNCPJRMBM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2CNC(C4=CC=CN43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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